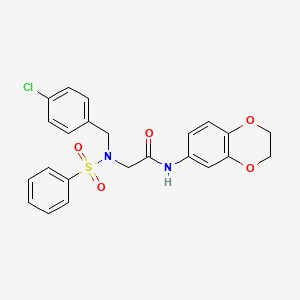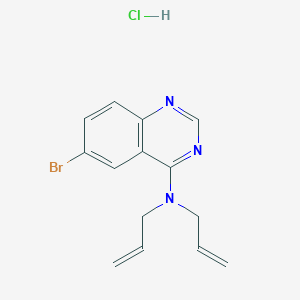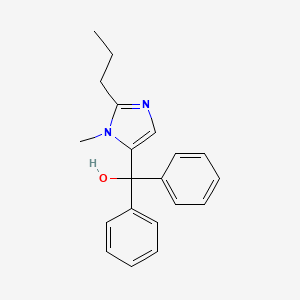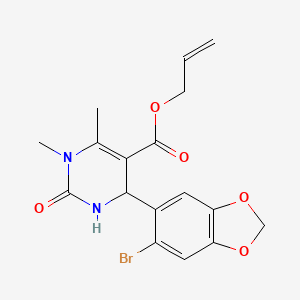
4-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-butanamine is a chemical compound that belongs to the family of beta-adrenergic agonists. It is commonly known as clenbuterol and is used in the treatment of respiratory disorders such as asthma. Clenbuterol has also been used as a performance-enhancing drug in the sports industry due to its ability to increase muscle mass and reduce body fat.
Wirkmechanismus
Clenbuterol acts as a beta-adrenergic agonist by binding to beta-2 adrenergic receptors in the body. This leads to the activation of the cyclic adenosine monophosphate (cAMP) pathway, which in turn leads to the relaxation of smooth muscle in the airways. Clenbuterol also increases protein synthesis and reduces protein breakdown, leading to an increase in muscle mass.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have several biochemical and physiological effects. It increases the rate of protein synthesis and reduces the rate of protein breakdown, leading to an increase in muscle mass. It also increases the metabolic rate, leading to a reduction in body fat. Clenbuterol has been shown to have anti-inflammatory effects and can reduce airway inflammation in respiratory disorders such as asthma.
Vorteile Und Einschränkungen Für Laborexperimente
Clenbuterol has several advantages for lab experiments. It is a potent beta-adrenergic agonist and can be used as a positive control in experiments that involve the activation of the cAMP pathway. It can also be used to study the effects of beta-adrenergic agonists on muscle mass and body fat. However, clenbuterol has several limitations for lab experiments. It has a narrow therapeutic window and can cause adverse effects at high doses. It also has a short half-life and requires frequent dosing.
Zukünftige Richtungen
There are several future directions for the study of clenbuterol. One direction is the development of new beta-adrenergic agonists with fewer adverse effects and a wider therapeutic window. Another direction is the study of the effects of clenbuterol on different tissues and organs in the body. The development of new delivery methods for clenbuterol, such as inhalers or transdermal patches, is also an area of future research. Finally, the study of the long-term effects of clenbuterol on human health is an important area of future research.
Synthesemethoden
The synthesis of clenbuterol involves the reaction of 4-(2-chloro-4-methylphenoxy) acetophenone with diethylamine in the presence of sodium hydride. The product obtained is then purified using column chromatography to obtain pure clenbuterol.
Wissenschaftliche Forschungsanwendungen
Clenbuterol has been extensively studied for its therapeutic and performance-enhancing properties. It has been used in the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease, and bronchitis. Clenbuterol has also been studied for its ability to increase muscle mass and reduce body fat. It has been used in the sports industry as a performance-enhancing drug due to its anabolic effects.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-4-17(5-2)10-6-7-11-18-15-9-8-13(3)12-14(15)16/h8-9,12H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDPRSPUZMFMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(diphenylacetyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5221418.png)

![2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-1,3,4-trimethylbenzene](/img/structure/B5221428.png)

![2-[3-(benzyloxy)-4-methoxybenzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5221447.png)
![1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5221454.png)

![3-chloro-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5221489.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221511.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5221519.png)
![N-(2-methoxyphenyl)-2-[2-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B5221526.png)
![1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-4-yl)oxy]-3-(isopropylamino)-2-propanol](/img/structure/B5221530.png)